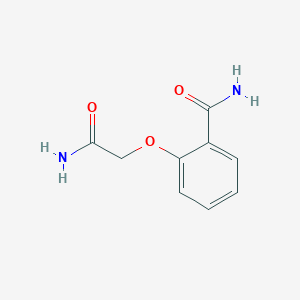![molecular formula C13H17GeNO5 B14394375 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane CAS No. 88102-99-2](/img/structure/B14394375.png)
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane is a unique organogermanium compound characterized by its bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of germanium, along with the bicyclic framework, imparts distinctive chemical and physical properties to the molecule.
Méthodes De Préparation
The synthesis of 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane typically involves the reaction of germanium tetrachloride with appropriate organic precursors. One common synthetic route includes the reaction of germanium tetrachloride with 2,8,9-trioxa-5-aza-1-bicyclo[3.3.3]undecane in the presence of a benzoylating agent. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the germanium compound.
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of germanium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced germanium species.
Substitution: The benzoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while reduction can produce various organogermanium hydrides.
Applications De Recherche Scientifique
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Organogermanium compounds, including this one, have been studied for their potential biological activities, such as anti-cancer and immunomodulatory effects.
Medicine: Research is ongoing to explore the therapeutic potential of organogermanium compounds in treating various diseases. Their ability to modulate immune responses and exhibit anti-tumor activity is of particular interest.
Industry: The compound’s unique properties make it useful in materials science, particularly in the development of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism by which 1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane exerts its effects is not fully understood. it is believed that the compound interacts with cellular components through its germanium center. The molecular targets and pathways involved may include interactions with proteins and nucleic acids, leading to modulation of cellular processes. Further research is needed to elucidate the exact mechanisms and pathways.
Comparaison Avec Des Composés Similaires
1-(Benzoyloxy)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane: This compound incorporates boron instead of germanium and exhibits different chemical properties and reactivity.
1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This silicon-containing analog has distinct physical and chemical properties compared to the germanium compound.
Bicyclo[3.3.3]undecane and its N-bridgehead derivatives: These compounds have similar bicyclic structures but differ in the heteroatoms present, leading to variations in their chemical behavior and applications.
The uniqueness of this compound lies in its germanium center, which imparts specific properties and reactivity that are not observed in its silicon or boron analogs.
Propriétés
Numéro CAS |
88102-99-2 |
|---|---|
Formule moléculaire |
C13H17GeNO5 |
Poids moléculaire |
339.91 g/mol |
Nom IUPAC |
2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-yl benzoate |
InChI |
InChI=1S/C13H17GeNO5/c16-13(12-4-2-1-3-5-12)20-14-17-9-6-15(7-10-18-14)8-11-19-14/h1-5H,6-11H2 |
Clé InChI |
DRYAQQQXRSKGAH-UHFFFAOYSA-N |
SMILES canonique |
C1CO[Ge]2(OCCN1CCO2)OC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde](/img/structure/B14394295.png)
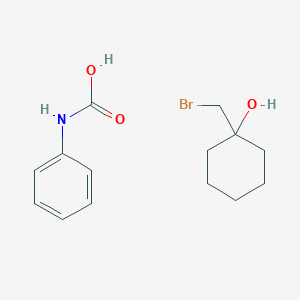
![Trimethyl[(2-methylcyclohex-2-en-1-yl)oxy]silane](/img/structure/B14394307.png)

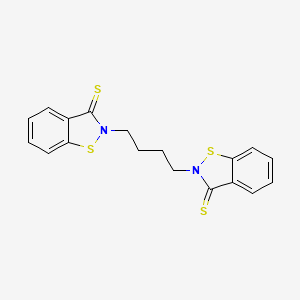
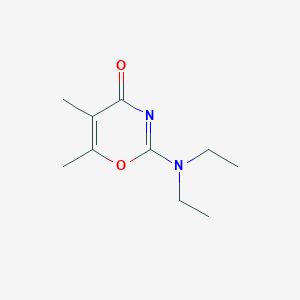
![3-{[3-(3-Aminophenyl)propyl]amino}propane-1-sulfonic acid](/img/structure/B14394324.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


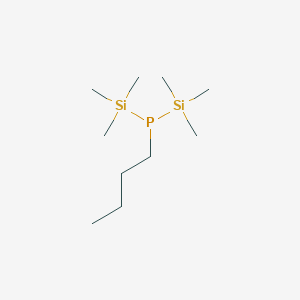
![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)
